1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound is systematically named 1-[amino-(4-methoxyphenyl)methyl]-naphthalen-2-ol hydrochloride , derived from its parent Betti base structure. Its molecular formula is C₁₇H₁₈ClNO₂ , comprising:
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is unavailable, structural insights can be inferred from analogous Betti base derivatives:
| Property | Observed in Similar Compounds | Reference |
|---|---|---|
| Space Group | Monoclinic (P2₁) or triclinic (P1̅) | |
| Hydrogen Bonding | Intramolecular O–H···Cl⁻ and N–H···Cl⁻ | |
| Stability | Enhanced by π–π interactions |
The hydrochloride form likely adopts a planar conformation, with hydrogen bonding between the naphthol hydroxyl group and chloride ion. The 4-methoxyphenyl substituent may influence intermolecular interactions through van der Waals forces.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key NMR features (predicted based on structural analogs):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Naphthalene-H (C8) | 8.1–8.3 | Doublet | 1H |
| Naphthalene-H (C7) | 7.5–7.7 | Triplet | 1H |
| 4-Methoxyphenyl-H (C3/C5) | 6.8–6.9 | Doublet | 2H |
| Methoxy-CH₃ | 3.8–3.9 | Singlet | 3H |
| Naphthol-OH | 9.5–9.7 | Broad singlet | 1H |
Note: The hydrochloride’s NH₃⁺ protons may appear as a broad singlet at δ 2.5–3.5 ppm.
Infrared (IR) Vibrational Mode Assignments
Critical IR bands (predicted):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200–3400 | O–H (naphthol) stretch |
| 2800–2850 | C–O (methoxy) stretch |
| 1600–1500 | C=C (aromatic ring) vibrations |
| 1250–1300 | C–N (amino group) stretch |
The NH₃⁺ bending mode may appear as a broad peak near 1550–1650 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Expected mass spectral fragments:
| m/z | Fragment |
|---|---|
| 306 | [C₁₇H₁₇NO₂]⁺ (loss of HCl) |
| 137 | [C₉H₉O]⁺ (4-methoxyphenylmethyl group) |
| 127 | [C₇H₅O]⁺ (naphthalen-2-ol core) |
The base peak likely corresponds to the stable tropylium ion (m/z 91).
Comparative Structural Analysis with Parent Betti Base Derivatives
The methoxy group introduces steric and electronic effects, altering reactivity compared to unsubstituted Betti bases.
Properties
IUPAC Name |
1-[amino-(4-methoxyphenyl)methyl]naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2.ClH/c1-21-14-9-6-13(7-10-14)18(19)17-15-5-3-2-4-12(15)8-11-16(17)20;/h2-11,18,20H,19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXADKNWCCZUBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588735 | |
| Record name | 1-[Amino(4-methoxyphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158402-27-7 | |
| Record name | 1-[Amino(4-methoxyphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Mannich reaction provides a direct method for introducing aminomethyl groups to aromatic systems. For this compound, the proposed pathway involves:
- Substrate Preparation :
- 1-Hydroxynaphthalene-2-carbaldehyde as the carbonyl component
- 4-Methoxyaniline as the amine source
- Formaldehyde as the methylene donor
Reaction conducted in ethanol at 60°C for 12 hours under acidic catalysis (HCl).
Optimization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 55-65°C | Maximizes rate while minimizing decomposition |
| Molar Ratio (1:1:1) | 1:1.2:1.1 | Compensates for amine volatility |
| Catalyst Loading | 5% HCl (v/v) | Ensures protonation of intermediate imine |
Post-reaction workup involves neutralization with sodium bicarbonate, extraction with dichloromethane, and crystallization from ethanol/water (4:1).
Synthetic Route 2: Reductive Amination Strategy
Reaction Sequence
This two-step process adapts methodologies from patent CN111393309A:
Imine Formation :
- 1-(4-Methoxybenzylidene)-naphthalen-2-ol synthesis via condensation of 1-formylnaphthalen-2-ol with 4-methoxybenzylamine
- Toluene reflux with molecular sieves (4Å) for 6 hours
Borohydride Reduction :
- Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C
- pH maintained at 6.5 using acetic acid buffer
Comparative Yield Data
| Reducing Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaBH4 | MeOH | 62 | 88 |
| NaBH3CN | MeOH/HOAc | 78 | 95 |
| BH3·THF | THF | 71 | 91 |
The hydrochloride salt forms quantitatively upon treatment with HCl gas in diethyl ether.
Alternative Approach: Nucleophilic Aromatic Substitution
Halogenated Precursor Route
This method employs 1-chloromethylnaphthalen-2-ol as the electrophilic center:
Chloromethylation :
- Naphthalen-2-ol treated with paraformaldehyde and HCl gas in dioxane
- Achieves 89% conversion at 40°C over 8 hours
Amine Coupling :
- Reaction with 4-methoxybenzylamine in DMF containing K2CO3
- Microwave-assisted conditions (100°C, 30 min) improve kinetics
Steric Considerations
The bulky naphthalene system necessitates:
- High dielectric constant solvents (ε > 30) to stabilize transition states
- Crown ether additives (18-crown-6) to enhance nucleophilicity of the amine
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Habit | Purity Enhancement |
|---|---|---|
| EtOAc/Hexanes (1:3) | Needle clusters | 92% → 99% |
| MeOH/H2O (7:3) | Prismatic | 88% → 97% |
| Acetone/Et2O | Amorphous | Limited improvement |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.85-7.43 (m, 6H, Ar-H), 6.91 (d, J=8.8 Hz, 2H, OCH3-Ar), 5.02 (s, 2H, CH2NH2), 3.78 (s, 3H, OCH3)
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy)
Industrial-Scale Considerations
Environmental Impact Mitigation
- Solvent recovery systems for methanol (85% efficiency)
- Catalytic hydrogenation as alternative to borohydride reductions
Chemical Reactions Analysis
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler molecules.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for the design of analogs with improved efficacy and selectivity.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
*Calculated based on molecular formulas.
- Electron-Donating vs.
- Halogenated Derivatives : The 4-chloro and 6-bromo analogues (e.g., ) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Positional Isomerism : The naphthalen-1-ol derivative in shows altered hydrogen-bonding patterns due to the hydroxyl group’s position, affecting crystallization and stability .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : Intramolecular O–H···N hydrogen bonds stabilize the conformation in Betti bases, as seen in .
- Dihedral Angles : The dihedral angle between naphthalene and phenyl rings in is 75.8°, influencing packing and solubility .
- Salt Forms : Hydrochloride salts (e.g., target compound) enhance aqueous solubility compared to free bases, critical for pharmaceutical formulations .
Biological Activity
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride, also known by its CAS number 1158402-27-7, is a synthetic organic compound that has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure that includes a naphthalene ring, an amino group, and a methoxyphenyl group, which contributes to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClNO2 |
| Molecular Weight | 315.794 g/mol |
| CAS Number | 1158402-27-7 |
| LogP | 5.1044 |
| PSA | 55.48 Ų |
The structure of this compound facilitates interactions with various biological targets, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various interactions:
- Hydrogen Bonding : Facilitates binding to active sites of enzymes.
- Hydrophobic Interactions : Enhances affinity towards lipid membranes or hydrophobic pockets in proteins.
- Van der Waals Forces : Contributes to the stability of the ligand-receptor complex.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. For instance, compounds structurally related to this naphthalene derivative have demonstrated IC50 values in the low micromolar range against COX-2, indicating significant anti-inflammatory potential .
- Enzyme Inhibition : The compound has been explored for its inhibitory effects on excitatory amino acid transporters (EAATs), which are crucial for regulating neurotransmitter levels in the central nervous system. Selective inhibition of EAAT1 has been reported, suggesting potential applications in neurological disorders .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- A study focusing on the structure–activity relationship (SAR) revealed that modifications to the methoxy group significantly influenced the anti-inflammatory efficacy of related compounds . The presence of electron-donating groups was found to enhance COX-2 inhibition.
- In vitro assays demonstrated that certain derivatives exhibited potent inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride, and how do reaction conditions influence product purity?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous naphthalen-ol derivatives are prepared by reacting substituted benzaldehydes with aminonaphthols under acidic conditions, followed by HCl salt formation . Key factors include stoichiometric control of reagents (e.g., NaBH₃CN for reduction), temperature (0–5°C for sensitive intermediates), and purification via recrystallization using ethanol/water mixtures to achieve >95% purity . Side products like over-oxidized ketones or unreacted aldehydes are minimized by optimizing reaction time and monitoring via TLC .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the structural integrity of this compound?
- Methodological Answer: Structural validation requires multi-technique analysis:
- ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and amine signals (δ 1.5–2.5 ppm). Coupling patterns distinguish para-substituted methoxyphenyl groups .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related naphthalen-ol derivatives, confirming bond angles and hydrogen-bonding networks (e.g., O–H···Cl interactions in hydrochloride salts) .
- FT-IR : Verify hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
Q. What are the common chemical reactions (e.g., oxidation, substitution) observed in this compound, and what are key considerations for reagent selection?
- Methodological Answer:
- Oxidation : The hydroxyl group is oxidized to ketones using KMnO₄/CrO₃ under acidic conditions, but over-oxidation risks require controlled stoichiometry .
- Substitution : The amino group undergoes nucleophilic substitution with alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF, 60°C), yielding N-alkyl derivatives .
- Reduction : LiAlH₄ reduces carbonyl intermediates but is avoided post-synthesis to prevent degradation of the amine hydrochloride .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution at the phenyl ring) impact the compound’s biological activity, and what methodological approaches assess this?
- Methodological Answer: Halogen substitution (e.g., replacing methoxy with Cl/F) alters electronic properties and receptor binding. For example, 4-chloro analogs show enhanced serotonin receptor modulation in vitro . Methods include:
- SAR Studies : Synthesize analogs via regioselective demethylation (AlCl₃) or halogenation .
- Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement for 5-HT receptors) .
- Computational Modeling : DFT calculations predict charge distribution, while docking (AutoDock Vina) evaluates binding poses .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) and modify labile groups (e.g., methyl to trifluoromethyl) .
- Solubility Optimization : Test co-solvents (DMSO/PEG) or prodrug formulations to enhance in vivo exposure .
- Pharmacodynamic Profiling : Compare tissue-specific effects via PET imaging or microdialysis in rodent models .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to serotonin/dopamine receptors, prioritizing poses with hydrogen bonds to methoxy groups .
- MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force fields) to identify critical residues (e.g., Asp155 in 5-HT₂ₐ) .
- QSAR Models : Train regression models on logP, polar surface area, and Hammett constants to predict activity trends .
Q. How can synthetic yield be optimized while minimizing by-product formation?
- Methodological Answer:
- DoE Optimization : Apply Taguchi methods to variables like temperature (40–60°C), solvent (EtOH vs. THF), and catalyst (p-TsOH vs. HCl). For example, 70% yield achieved at 50°C in EtOH with 1.2 eq. NaBH₄ .
- In Situ Monitoring : Use ReactIR to track intermediate formation and quench reactions at >90% conversion .
- By-Product Analysis : LC-MS identifies dimers (e.g., Schiff bases), mitigated by inert atmospheres (N₂) and faster stirring rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
